molecular formula C10H13NO2S B2580725 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid CAS No. 1178201-74-5

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid

Cat. No. B2580725
CAS RN: 1178201-74-5
M. Wt: 211.28
InChI Key: RELITADUORNXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid” is an organosulfide and amine derivative, carboxylic acid . It has a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid” consists of a five-membered thiazole ring attached to a cyclopentyl group and an acetic acid group . The InChI code for this compound is 1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity against several strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, thiazolyl-acetic acid derivatives were designed and synthesized, showing strong and broad antibacterial and antifungal activities, suggesting their use as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).

Antitubercular and Antidepressant Activities

Compounds with a thiazole core have also shown promise in antitubercular and antidepressant applications. Bicyclic thiazole-2-acetic acids demonstrated antidepressant activity, and some esters exhibited antitubercular activity, highlighting their therapeutic potential (Bell & Wei, 1976).

Antimicrobial and Antifungal Activity

Further research into thiazole derivatives revealed their potential as antimicrobial and antifungal agents. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their utility in addressing resistant microbial strains (Abd Alhameed et al., 2019).

Antituberculosis Activity

The synthesis of new N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol-3-yl) acetic acid hydrazides and their evaluation for antituberculosis activity against Mycobacterium tuberculosis H37Rv showcased the potential of thiazole derivatives in treating tuberculosis. Some compounds exhibited significant inhibition, suggesting their role in developing new antituberculosis drugs (Ulusoy, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELITADUORNXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid

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